2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with 4-butoxyphenyl groups at positions 2 and 3. Its molecular formula is C₃₂H₃₅N₃O₃, with a molecular weight of 509.64 g/mol (ChemSpider ID: 371218-62-1) .
Properties
Molecular Formula |
C30H34N2O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2,5-bis(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O3/c1-3-5-19-33-24-15-11-22(12-16-24)27-21-28-26-9-7-8-10-29(26)35-30(32(28)31-27)23-13-17-25(18-14-23)34-20-6-4-2/h7-18,28,30H,3-6,19-21H2,1-2H3 |
InChI Key |
GXGOIZLEKGSAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure the formation of the desired benzoxazine ring.
Industrial Production Methods
Industrial production of benzoxazines often involves a one-pot process where the reactants are heated together to form the benzoxazine monomer. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
2,5-Bis(4-methylphenyl) Derivative
A structurally analogous compound, 2,5-bis(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, replaces the butoxy groups with methyl substituents.
Benzoic Acid-Substituted Analog
The compound 4-[(5R,10bR)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid (C₁₈H₁₆N₂O₃) introduces a carboxylic acid group, enabling hydrogen bonding with target proteins. X-ray crystallography reveals a triclinic crystal system (space group P1) with distinct bond angles and packing interactions, highlighting how polar substituents can stabilize molecular conformations and enhance target affinity .
Core Heterocycle Modifications
Benzoxazine vs. Benzoxazepine
Replacing the six-membered benzoxazine ring in the target compound with a seven-membered benzoxazepine ring reduces binding affinity for butyrylcholinesterase (BuChE). Molecular docking studies indicate that the smaller benzoxazine core fits more precisely into the enzyme’s active site, suggesting that ring size critically influences inhibitory activity .
Pyrazolo[1,5-c]pyrimidine Derivatives
Compounds like (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones share a pyrazolopyrimidine core but lack the benzoxazine moiety. These derivatives exhibit antibacterial activity against Gram-positive bacteria, demonstrating that the pyrazole component contributes to antimicrobial efficacy. However, the benzoxazine core in the target compound may offer additional pharmacological benefits, such as improved solubility or reduced toxicity .
Cholinesterase Inhibition
The target compound’s benzoxazine derivatives show enhanced BuChE inhibition compared to benzoxazepine analogs. For example, pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives exhibit IC₅₀ values in the low micromolar range, attributed to optimal steric compatibility with the enzyme’s catalytic site .
Antimicrobial Activity
Symmetrical 1,3-benzoxazine derivatives synthesized via Mannich reactions display moderate antibacterial and antifungal activity. In contrast, the asymmetrical substitution pattern in 2,5-bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may improve activity due to increased lipophilicity from the butoxy groups . Spiro-benzoxazine derivatives, such as 6,8-diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one , exhibit fungicidal activity (27–43% at 32 μg/mL), suggesting that bulky substituents like isopropyl or nitro groups can enhance antifungal properties .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is with a molecular weight of approximately 430.53 g/mol. The compound features a unique structure characterized by two butoxyphenyl groups attached to a dihydropyrazolo-benzoxazine framework.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.53 g/mol |
| CAS Number | [Not available] |
Anticancer Properties
Research indicates that 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine on MCF-7 cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a separate investigation reported in Phytotherapy Research, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of the compound significantly decreased paw swelling and serum levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
